molecular formula C16H26N2O2 B5169158 N-(1-adamantylmethyl)morpholine-4-carboxamide

N-(1-adamantylmethyl)morpholine-4-carboxamide

Cat. No.: B5169158
M. Wt: 278.39 g/mol
InChI Key: RWLHGIAPIASYDS-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)morpholine-4-carboxamide is a compound that features a morpholine ring substituted with an adamantylmethyl group at the nitrogen atom and a carboxamide group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)morpholine-4-carboxamide typically involves the reaction of 1-adamantylmethylamine with morpholine-4-carboxylic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the morpholine ring under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the adamantyl group.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-(1-adamantylmethyl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)morpholine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the morpholine ring can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-acyl-morpholine-4-carbothioamides: These compounds share a similar morpholine core but differ in the substituents attached to the nitrogen atom and the carboxamide group.

    Adamantane derivatives: Compounds featuring the adamantyl group but with different functional groups attached.

Uniqueness

N-(1-adamantylmethyl)morpholine-4-carboxamide is unique due to the combination of the adamantyl group and the morpholine ring, which imparts distinct physicochemical properties and potential biological activities. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-(1-adamantylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c19-15(18-1-3-20-4-2-18)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLHGIAPIASYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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